

Technical Support Center: Carlina Oxide Insecticide Development

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Compound of Interest

Compound Name: *Carlina oxide*

Cat. No.: *B125604*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for minimizing the non-target effects of **Carlina oxide** in insecticide development.

Frequently Asked Questions (FAQs)

Q1: What is **Carlina oxide** and what is its primary mechanism of action as an insecticide?

Carlina oxide is a natural polyacetylene, primarily isolated from the roots of *Carlina acaulis*.^[1]
^[2] Its insecticidal activity is attributed to multiple mechanisms of action, including the inhibition of acetylcholinesterase (AChE) and potential photosensitization.^[3] The inhibition of AChE, an enzyme crucial for nerve impulse transmission, leads to the accumulation of the neurotransmitter acetylcholine, causing hyperactivity and subsequent paralysis and death of the insect.

Q2: What are the known non-target effects of **Carlina oxide**?

Carlina oxide has been reported to have moderate to low toxicity on a range of non-target organisms.^{[2][4]} Studies have shown it to be less toxic than some synthetic insecticides, like cypermethrin, to aquatic organisms such as *Daphnia magna*.^{[3][5]} However, it does exhibit toxicity to various cell lines and zebrafish embryos, indicating that careful risk assessment is necessary.^{[1][6]} Research on its effects on beneficial insects like predatory mites and lacewings suggests some level of selectivity.^{[7][8][9]}

Q3: How can formulation strategies help in minimizing the non-target effects of **Carlina oxide**?

Formulation strategies can significantly reduce the non-target impact of botanical insecticides like **Carlina oxide**.^[10] Techniques such as nanoemulsions and microencapsulation can enhance the stability and targeted delivery of the active ingredient.^{[10][11][12][13]} These formulations can lead to a controlled release of **Carlina oxide**, reducing the required dosage and minimizing environmental contamination and exposure to non-target species.^{[10][14][15]}^[16]

Q4: Are there any known signaling pathways affected by **Carlina oxide** in non-target organisms?

Research on the specific signaling pathways affected by **Carlina oxide** in non-target insects is ongoing. However, studies on human cell lines have shown that **Carlina oxide** can decrease the expression of key signaling proteins such as AKT and extracellular signal-regulated kinase 1/2 (ERK1/2), which are involved in cell survival and proliferation.^{[1][17]} It is plausible that similar pathways could be affected in non-target organisms, contributing to its toxic effects.

Troubleshooting Guide

Problem: High mortality observed in non-target beneficial insects during in-vitro testing.

Possible Cause	Troubleshooting Step
Inappropriate concentration of Carlina oxide.	Review the available LC50 data for the specific or related non-target species (see Table 1). Start with a concentration significantly lower than the reported LC50 and perform a dose-response study to determine the no-observed-adverse-effect level (NOAEL).
Formulation of the test substance.	The solvent used to dissolve Carlina oxide may be toxic to the test organism. Ensure the solvent is tested as a separate control. Consider using formulations like nanoemulsions that can improve target specificity. [10] [12] [14] [15]
Direct contact toxicity.	For beneficial insects that are predators or parasitoids, the primary route of exposure might be through contact with treated surfaces or consumption of treated prey. Modify the experimental design to reflect a more realistic exposure scenario.

Problem: Inconsistent results in acetylcholinesterase (AChE) inhibition assays.

Possible Cause	Troubleshooting Step
Impurity of the Carlina oxide sample.	Ensure the purity of the Carlina oxide used in the assay. Impurities could interfere with the enzymatic reaction.
Substrate or reagent degradation.	Prepare fresh solutions of acetylthiocholine and DTNB for each experiment. Protect solutions from light.
Incorrect incubation time or temperature.	Optimize the incubation time and temperature for the specific enzyme source (e.g., insect species). Follow a standardized protocol, such as the Ellman method.

Quantitative Data on Non-Target Effects

Table 1: Toxicity of **Carlina Oxide** to Various Non-Target Organisms

Organism	Species	Endpoint	Value	Reference
Aquatic Invertebrate	Daphnia magna	LC50 (24h)	Significantly lower toxicity than cypermethrin	[3][5]
Predatory Mite	Typhlodromus exhilaratus	Mortality (at 1280 µL/L)	39.13%	[18]
Predatory Mite	Neoseiulus californicus	Mortality (at 5000 µL/L)	No toxic effect	[9]
Aphid Predator	Aphidoletes aphidimyza	Mortality (at aphid LC90)	6.7 ± 4.7%	[19][8]
Lacewing	Chrysoperla carnea	Mortality (at aphid LC90)	7.0 ± 5.5%	[19][8]
Vertebrate (Embryo)	Danio rerio (Zebrafish)	LC50 (96h)	10.13 µg/mL	[1][17][6]
Human Cell Line	Keratinocytes (HaCaT)	IC50	34.85 ± 2.4 µg/mL	[2]
Human Cell Line	Dermis Fibroblasts (HuDe)	Cytotoxicity	4 times lower than cisplatin	[3]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman Method)

This protocol is adapted from the Ellman method for determining AChE activity.

Materials:

- 96-well microplate
- Spectrophotometer (plate reader)
- Acetylthiocholine iodide (ATCI)
- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
- Tris-HCl buffer (pH 8.0)
- **Carlina oxide** solution of varying concentrations
- AChE enzyme solution (from target or non-target insect homogenate)

Procedure:

- Prepare fresh solutions of ATCI and DTNB in Tris-HCl buffer.
- In each well of the 96-well plate, add 25 μ L of the **Carlina oxide** solution at different concentrations.
- Add 50 μ L of the AChE enzyme solution to each well.
- Incubate the plate at 25°C for 15 minutes.
- To initiate the reaction, add 50 μ L of DTNB solution to each well.
- Immediately add 75 μ L of the ATCI solution to each well.
- Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
- The rate of change in absorbance is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of **Carlina oxide** compared to the control (no inhibitor).

Acute Toxicity Testing on *Daphnia magna*

This protocol is a general guideline for acute toxicity testing.

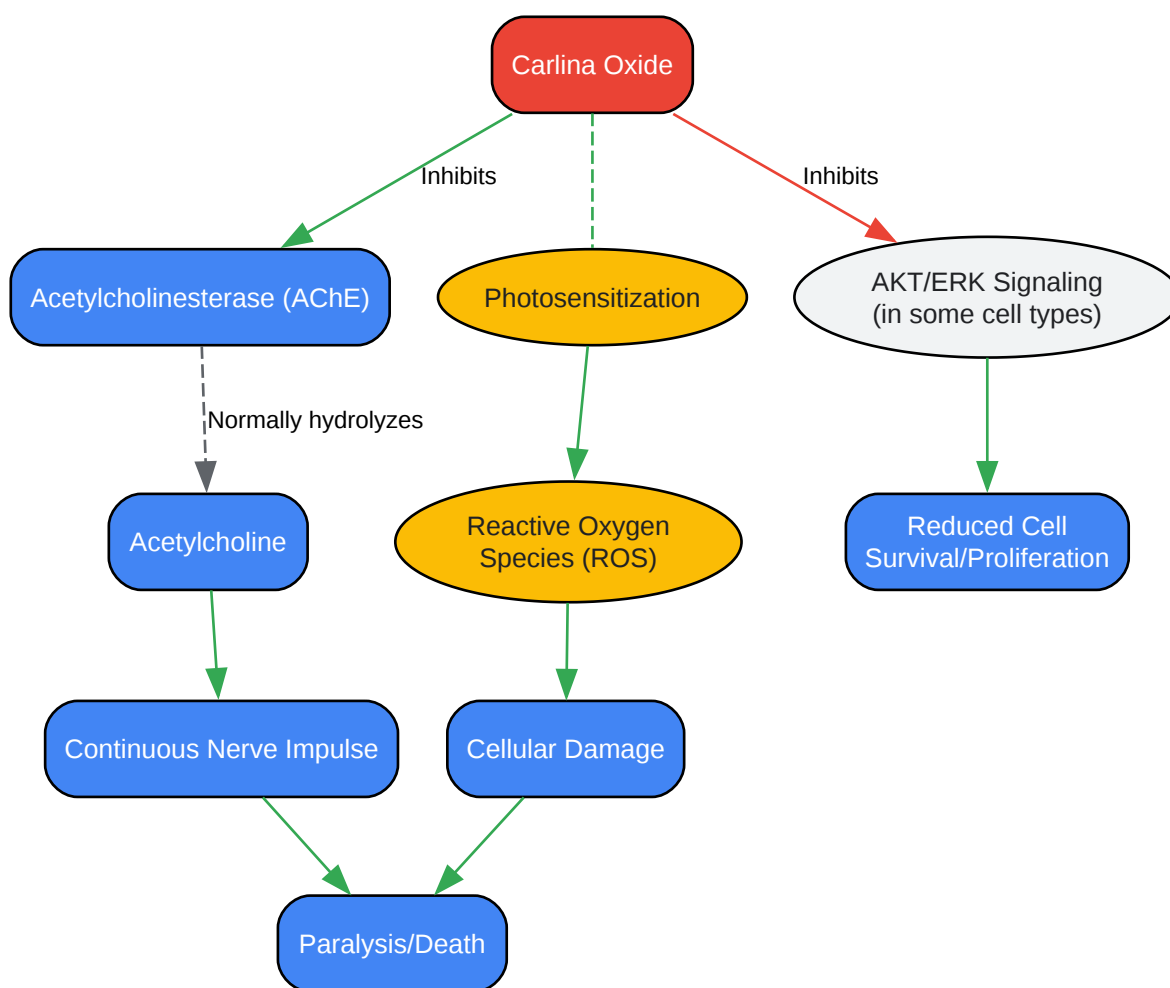
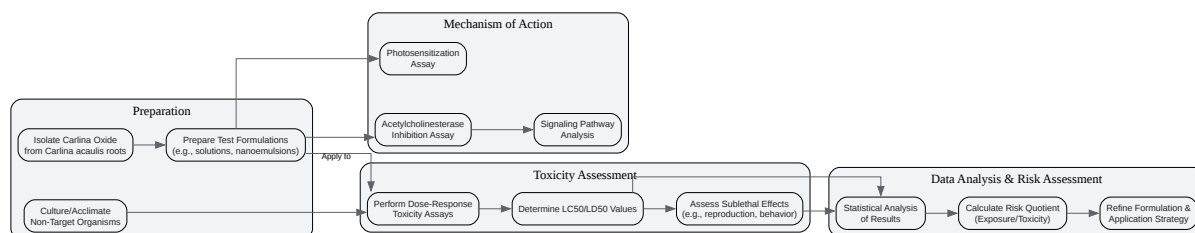
Materials:

- Glass beakers or test tubes
- *Daphnia magna* neonates (<24 hours old)
- Reconstituted hard water (culture medium)
- **Carlina oxide** stock solution

Procedure:

- Prepare a series of test concentrations of **Carlina oxide** in the culture medium. Include a solvent control and a negative control (medium only).
- Add a specified volume of each test solution to the beakers.
- Introduce a set number of *D. magna* neonates (e.g., 10) into each beaker.
- Maintain the test vessels at $20 \pm 2^{\circ}\text{C}$ with a 16:8 hour light:dark photoperiod.
- Observe and record the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
- Calculate the LC50 value using appropriate statistical software (e.g., Probit analysis).

Visualizations



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